![molecular formula C13H8N2O2 B1352260 4-(4-Nitrophenyl)benzonitrile CAS No. 31835-63-9](/img/structure/B1352260.png)
4-(4-Nitrophenyl)benzonitrile
Overview
Description
4-(4-Nitrophenyl)benzonitrile is a chemical compound with the linear formula O2NC6H4CN . It has a molecular weight of 148.12 .
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-(4-Nitrophenyl)benzonitrile is a powder with a melting point of 144-147 °C (lit.) .Scientific Research Applications
Corrosion Inhibition
4-(4-Nitrophenyl)benzonitrile derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent corrosion inhibition properties, with specific derivatives showing superior performance. Their effectiveness is attributed to their adsorption on the metal surface, which obeys Langmuir's adsorption isotherm. The use of Density Functional Theory (DFT) and molecular dynamics (MD) simulations has provided insights into the molecular structure's impact on corrosion inhibition efficiency and the adsorption behavior of these derivatives on mild steel surfaces (Chaouiki et al., 2018).
Surface Modification
The spontaneous grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction has been documented. This process involves dipping clean surfaces in a solution of 4-nitrobenzene diazonium tetrafluoroborate salt, resulting in the formation of a multilayer coating. The influence of immersion time and diazonium salt concentration on grafting efficiency has been explored, offering potential applications in surface chemistry and materials engineering (Adenier et al., 2005).
Membrane Modification
Polyethersulfone membranes have been covalently modified through the chemical reduction of aryl diazonium salts, demonstrating the versatility of this method. The modifications aim to introduce various functional groups to the membrane surface, significantly altering its transport properties. This approach has implications for enhancing membrane filtration processes, including the increased rejection of specific antibiotics due to electrostatic repulsions between the modified membrane surface and the target molecules (Picot et al., 2012).
Electrolyte Additives for High Voltage Batteries
Derivatives of 4-(4-Nitrophenyl)benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. The addition of these compounds to the electrolyte has shown to significantly improve the cyclic stability and capacity retention of the batteries, pointing towards their potential to enhance the performance of energy storage devices (Huang et al., 2014).
Safety And Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction serves as a benchmark to assess the activity of nanostructured materials, and many researchers are exploring their synthesized efficient catalytic nanostructured materials by performing this reaction .
properties
IUPAC Name |
4-(4-nitrophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXJDVNOZETQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409416 | |
Record name | 4-(4-nitrophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)benzonitrile | |
CAS RN |
31835-63-9 | |
Record name | 4-(4-nitrophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4'-nitrodiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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